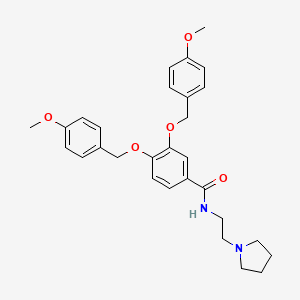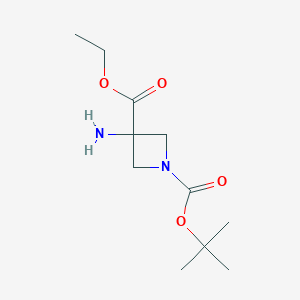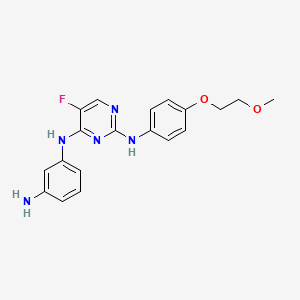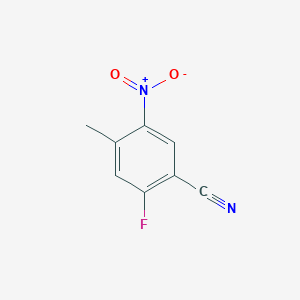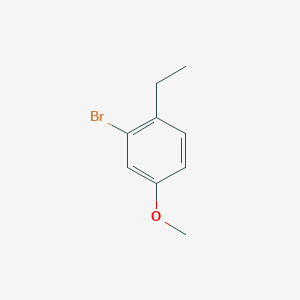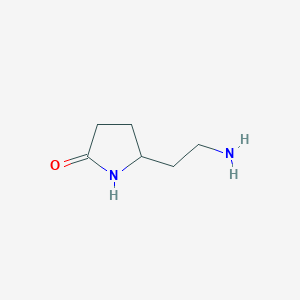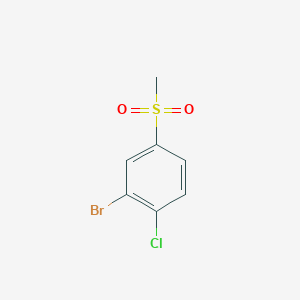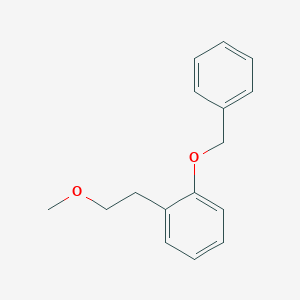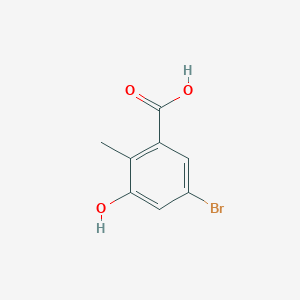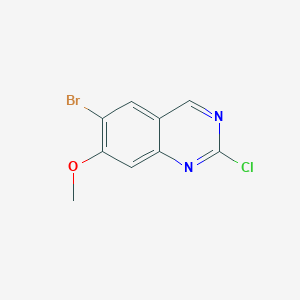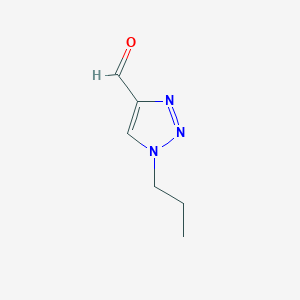
1-丙基-1H-1,2,3-三唑-4-甲醛
描述
1-Propyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring substituted with a propyl group at the 1-position and an aldehyde group at the 4-position The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
科学研究应用
1-Propyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
1,2,3-triazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
生化分析
Biochemical Properties
1-propyl-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form hydrophobic interactions with the side chains of amino acids such as threonine and histidine . These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways. The compound’s aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, which can lead to enzyme inhibition or activation.
Cellular Effects
1-propyl-1H-1,2,3-triazole-4-carbaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific proteins can lead to changes in the phosphorylation status of signaling molecules, thereby altering signal transduction pathways. Additionally, 1-propyl-1H-1,2,3-triazole-4-carbaldehyde can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s aldehyde group can react with nucleophilic residues such as lysine or cysteine in proteins, forming Schiff bases or thiohemiacetals. These covalent modifications can alter the structure and function of the target proteins, thereby affecting various biochemical pathways. Additionally, 1-propyl-1H-1,2,3-triazole-4-carbaldehyde can modulate gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes apparent .
Metabolic Pathways
1-propyl-1H-1,2,3-triazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it to the corresponding carboxylic acid. This metabolic conversion can affect the compound’s biochemical activity and its interactions with other biomolecules .
Transport and Distribution
Within cells and tissues, 1-propyl-1H-1,2,3-triazole-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with a terminal alkyne to form the triazole ring. For instance, the synthesis can be achieved by reacting propyl azide with propargyl aldehyde under copper catalysis . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde may involve scalable synthesis techniques. One such method includes the use of commercially available starting materials like 3-dimethylaminoacrolein and propyl azide . The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.
化学反应分析
Types of Reactions: 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-Propyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
相似化合物的比较
1-Propyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a propyl group.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a nitrophenyl group, which imparts distinct electronic properties and reactivity.
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Features a benzyl group, leading to variations in biological activity and chemical behavior.
属性
IUPAC Name |
1-propyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-3-9-4-6(5-10)7-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYPXKJNPYRZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495240-18-0 | |
| Record name | 1-propyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)
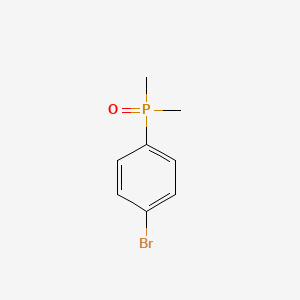
![[4-(aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B1528431.png)
